

# An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH

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## Compound of Interest

Compound Name: *H-Trp-Asn-OH*

Cat. No.: *B171930*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the tripeptide **H-Trp-Asn-OH** (Tryptophanyl-Asparagine). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

## Chemical Structure and Properties

**H-Trp-Asn-OH** is a dipeptide composed of the amino acids L-tryptophan and L-asparagine linked by a peptide bond. The N-terminus is tryptophan, and the C-terminus is asparagine.

Chemical Structure:

Physicochemical Properties

Quantitative data for the isomeric dipeptide, H-Asn-Trp-OH, is available and provides an estimation of the properties of **H-Trp-Asn-OH**. It is important to note that while the molecular formula and weight are identical, other properties may vary between these isomers.

Property	Value (for H-Asn-Trp-OH)	Reference
Molecular Formula	C15H18N4O4	[1]
Molecular Weight	318.33 g/mol	[1]
Exact Mass	318.13280507 Da	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid	
Computed XLogP3	-3.7	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	6	
Topological Polar Surface Area	151 Å <sup>2</sup>	
Heavy Atom Count	23	

## Experimental Protocols

The synthesis and characterization of **H-Trp-Asn-OH** can be achieved through standard peptide chemistry techniques. The following sections outline the general methodologies.

### Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for preparing peptides like **H-Trp-Asn-OH**.

Materials:

- Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
- Fmoc-Trp(Boc)-OH (Boc-protected Tryptophan)
- Rink Amide resin

- Coupling reagents (e.g., HBTU, HCTU, DIC)
- Base (e.g., DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Solvents: DMF, DCM, Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling:
  - Deprotect the resin using 20% piperidine in DMF.
  - Wash the resin thoroughly with DMF and DCM.
  - Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. The trityl protecting group on the asparagine side chain prevents side reactions.
- Chain Elongation (Second Amino Acid Coupling):
  - Deprotect the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.
  - Wash the resin.
  - Couple Fmoc-Trp(Boc)-OH using a coupling agent and a base.
- Final Deprotection: Remove the N-terminal Fmoc group from tryptophan using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection:
  - Wash and dry the peptide-resin.

- Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc).
- Precipitation and Lyophilization:
  - Precipitate the crude peptide in cold diethyl ether.
  - Centrifuge to collect the peptide pellet.
  - Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a powder.

## Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reversed-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

- HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- UV detector (monitoring at 220 nm and 280 nm for the tryptophan indole ring)

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.

- Pool the pure fractions and lyophilize.

## Characterization

### 2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Procedure:

- Dissolve the purified peptide in a suitable solvent.
- Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).
- The expected  $[M+H]^+$  ion for  $C_{15}H_{18}N_4O_4$  would be approximately 319.14.

### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy is used to confirm the structure of the peptide.

Procedure:

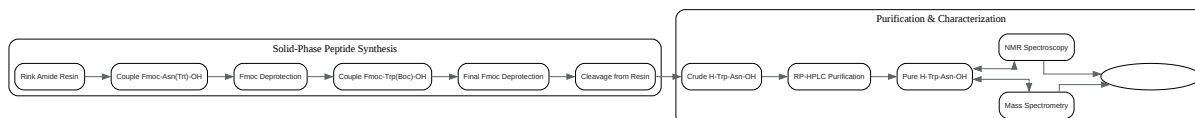
- Dissolve the purified peptide in a deuterated solvent (e.g.,  $D_2O$ ).
- Acquire the  $^1H$  NMR spectrum.
- The spectrum should show characteristic peaks for the protons of the tryptophan and asparagine residues. For example, the aromatic protons of the indole ring of tryptophan typically appear between 7-8 ppm.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activity or involvement in signaling pathways of the dipeptide **H-Trp-Asn-OH**. Tryptophan itself is a precursor for the synthesis of neurotransmitters like serotonin and melatonin, and its metabolism is crucial in various physiological processes. Peptides containing the Trp-Asn sequence have been studied in different contexts, but the biological role of the isolated dipeptide remains an area for further investigation.

## Visualizations

### Workflow for Synthesis and Characterization of **H-Trp-Asn-OH**



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Caption: Workflow for the synthesis and characterization of **H-Trp-Asn-OH**.

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## References

- 1. Asn-Trp | C<sub>15</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub> | CID 46850046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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